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Pimodivir hydrochloride - 1777721-87-5

Pimodivir hydrochloride

Catalog Number: EVT-10946962
CAS Number: 1777721-87-5
Molecular Formula: C20H20ClF2N5O2
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Pimodivir hydrochloride involves several intricate steps that optimize yield and purity. The process typically begins with the synthesis of a bicyclic core structure, which is then modified through various chemical reactions to achieve the desired pharmacological properties.

Methods and Technical Details

  1. Starting Materials: The synthesis often starts with commercially available precursors such as 5,7-difluoroindole.
  2. Tosyl Protection: The indole nitrogen is protected using tosyl chloride under phase transfer conditions.
  3. Bromination: The protected indole undergoes bromination using N-bromosuccinimide in dichloromethane.
  4. Suzuki-Miyaura Coupling: The aryl bromide is reacted with bis(pinacolato)diboron to form a boronic ester, which is then coupled with a pyrimidine bicyclic aminoester.
  5. Hydrolysis: Final hydrolysis of the ester using lithium hydroxide yields the active compound .

The entire synthesis process emphasizes high yields and minimal environmental impact through the use of advanced catalytic processes.

Molecular Structure Analysis

Pimodivir hydrochloride possesses a complex molecular structure characterized by its bicyclic core and functional groups that facilitate its interaction with viral proteins.

Structure and Data

  • Molecular Formula: C20H19F2N5O2·HCl·H2O
  • InChI Key: WPLSKBKDOCXXMO-KIHJVYKPSA-N
  • Molecular Weight: Approximately 404.85 g/mol

The structure includes fluorinated aromatic rings and a bicyclic amine that are critical for its biological activity against influenza viruses .

Chemical Reactions Analysis

Pimodivir hydrochloride can undergo various chemical reactions that may modify its structure and potentially its activity.

Reactions and Technical Details

  1. Oxidation: Can occur at the bicyclic core, leading to oxidized derivatives.
  2. Reduction: Modifications at the pyrimidine or pyrrolo[2,3-b]pyridine moieties can alter antiviral properties.
  3. Substitution: Reactions involving substitution at fluorine atoms can produce analogs with different pharmacokinetic profiles .

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Pimodivir hydrochloride exerts its antiviral effects primarily by inhibiting the polymerase basic protein 2 subunit of the influenza A virus polymerase complex. This inhibition disrupts the virus's ability to replicate its RNA, effectively reducing viral load.

Process and Data

  • Target: The cap-binding domain of polymerase basic protein 2.
  • Effect: Prevents the cap-snatching mechanism essential for viral RNA transcription.
  • Inhibitory Concentration: Exhibits an inhibitory concentration range of 0.13–3.2 nM against various strains of influenza A .

This mechanism highlights the compound's potential efficacy in treating influenza infections by targeting critical processes in viral replication.

Physical and Chemical Properties Analysis

Pimodivir hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of hydrochloride salt, enhancing its bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • pH Range: Effective within physiological pH ranges, making it suitable for oral administration .

These properties are crucial for its formulation into effective therapeutic agents.

Applications

Pimodivir hydrochloride has several scientific and medical applications:

  1. Antiviral Research: Serves as a model compound for studying non-nucleoside inhibitors and their interactions with viral polymerases.
  2. Viral Mechanism Studies: Used to investigate mechanisms of viral replication and resistance development in influenza A viruses.
  3. Clinical Development: Actively being developed as a treatment option for influenza A, particularly for high-risk patients and those hospitalized due to severe infections .
Mechanistic Insights into Pimodivir Hydrochloride as a PB2 Subunit Inhibitor

Structural Basis of PB2 Cap-Binding Domain Interaction

Pimodivir hydrochloride (formerly VX-787 or JNJ-63623872) is a potent inhibitor of the influenza A virus RNA-dependent RNA polymerase, specifically targeting the cap-binding domain (residues 318–483) of the PB2 subunit. The structural basis of its inhibition relies on competitive displacement of the host-derived 7-methylguanosine (m7GTP) cap structure required for viral transcription initiation. High-resolution X-ray crystallography (≤2.0 Å) of PB2–pimodivir complexes reveals that the inhibitor occupies the cap-binding pocket through a network of interactions [1] [5]:

  • Hydrogen bonding: Four critical hydrogen bonds form between pimodivir and residues Asn429, Arg355, Lys376, and Glu361 of PB2. These interactions mirror those stabilizing the natural cap analogue but exhibit higher affinity due to optimized geometry.
  • π-π stacking: The azaindole moiety of pimodivir engages in aromatic stacking with His357, Phe404, and Phe323, creating a hydrophobic enclosure that enhances binding stability.
  • Van der Waals contacts: The cyclohexyl carboxylic acid group inserts into a sub-pocket lined by Met401, Gln406, and His432, providing additional binding energy [5] [6].

Table 1: Key Residues in PB2 Cap-Binding Domain for Pimodivir Interaction

ResidueInteraction TypeFunctional RoleImpact of Mutation
Phe404π-π stackingStabilizes inhibitor orientationF404Y: 280-fold ↑ Kd
His357Hydrogen bonding/π-stackingAnchors azaindole moietyH357N: 130-fold ↑ Kd
Met431Hydrophobic packingMaintains pocket conformationM431I: 7-fold ↑ Kd
Lys376Hydrogen bondingDirect electrostatic stabilizationK376N/R: Clinical resistance

Thermodynamic profiling via isothermal titration calorimetry (ITC) demonstrates that pimodivir binds wild-type PB2 with a dissociation constant (Kd) of 2.2 nM, driven by a large favorable enthalpy change (ΔH = −11.1 kcal·mol⁻¹). Mutations conferring resistance—notably F404Y, H357N, and M431I—disrupt this balance: F404Y reduces binding affinity 280-fold (Kd = 610 nM) primarily by destabilizing enthalpic contributions (ΔΔH = +4.8 kcal·mol⁻¹) due to loss of aromatic stacking [1]. The structural distortion introduced by H357N further compromises hydrogen bonding while increasing entropy-driven dissociation [1] [6].

Disruption of Viral RNA Polymerase Complex Assembly

The heterotrimeric influenza polymerase (PA-PB1-PB2) requires precise conformational coordination for cap-snatching and RNA synthesis. Pimodivir binding to PB2 induces allosteric changes that disrupt polymerase complex assembly and functionality:

  • Subdomain dissociation: Upon pimodivir engagement, the C-terminal subdomain (residues 446–479) of PB2 undergoes conformational displacement. This region directly interfaces with the PB1 subunit, and its distortion impedes PA-PB1-PB2 trimerization, as validated by size-exclusion chromatography and cross-linking assays [5].
  • Salt bridge destabilization: The inhibitor binding pocket includes residue Arg355, which forms a salt bridge with PB1 in the unliganded polymerase. Occupancy by pimodivir sterically occludes this interaction, reducing polymerase complex stability by >60% in co-immunoprecipitation studies [1].
  • Resistance mutations and fitness costs: Clinically observed mutants like M431I exhibit reduced polymerase activity (12.5-fold lower replication efficiency) despite conferring 57-fold resistance to pimodivir. This suggests that mutations preserving inhibitor binding are inherently destabilizing, highlighting the evolutionary constraints on resistance development [1] [2].

Table 2: Impact of Pimodivir on Polymerase Assembly and Function

ParameterWild-Type PolymerasePimodivir-Bound PolymeraseF404Y Mutant
Trimer stability (Kd, nM)15 ± 2210 ± 3022 ± 3
Endonuclease activation100%22%95%
Replication efficiency1.00.050.8 (near wild-type)

Molecular dynamics simulations corroborate that pimodivir binding increases conformational flexibility in the PB2-PB1 interface, reducing the complex’s competence for cap-snatching. This is particularly evident in delayed initiation of viral mRNA synthesis in cell-free systems [6].

Transcriptional Inhibition via Host RNA Cap Sequestration

Pimodivir’s primary antiviral mechanism is the blockade of host-derived cap recognition, preventing the "cap-snatching" process essential for viral transcription initiation:

  • Cap mimicry: The inhibitor’s chemical structure (7-azaindole core) mimics the m7G cap’s orientation within the PB2 pocket, competing with host mRNA caps with 50-fold higher affinity than natural substrates. Biochemical assays show 50% inhibition (IC50) at 0.3 nM for influenza A strains, while influenza B remains unaffected due to divergent cap-binding residues [2] [5].
  • Resistance pathways: Mutations such as H357N and M431I alter the electrostatic landscape of the binding pocket. H357N eliminates a critical hydrogen bond and π-stacking interaction, increasing Kd for pimodivir to 290 nM without compromising affinity for natural caps. This enables continued viral transcription under drug pressure [1] [2].
  • Virologic efficacy: In human challenge studies, pimodivir (600 mg BID) reduced viral load area-under-curve (AUC) by 4.5 day·log10 copies/mL versus placebo. Combination with oseltamivir further enhanced suppression (8.6 day·log10 reduction), confirming synergistic disruption of the viral replication cycle [2].

Table 3: Comparative Inhibition Mechanisms of Cap-Binding Inhibitors

ParameterPimodivirCellular eIF4EPhenuivirus CBD
Binding affinity (Kd)2.2 nM1.5 µM55–138 µM
Key residuesPhe404, His357, Lys376Trp102, Glu103Phe1703, Tyr1719
Shallow pocket susceptibilityLow (deep pocket)HighExtreme (limits drug targeting)

Notably, the shallow cap-binding pocket of bunyaviruses (e.g., Rift Valley fever virus) precludes high-affinity binding by pimodivir-like compounds, as demonstrated by fluorescence polarization assays showing Kd > 55 µM for m7GTP analogues. This contrasts sharply with influenza PB2 and underscores the target specificity of pimodivir [4]. Resistance profiling further indicates that variants like S324R/N emerge under drug selection but exhibit attenuated replication, supporting the pharmacologic vulnerability of the PB2 cap-binding domain in influenza A [1] [2].

Properties

CAS Number

1777721-87-5

Product Name

Pimodivir hydrochloride

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

Molecular Formula

C20H20ClF2N5O2

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C20H19F2N5O2.ClH/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);1H/t9?,10?,15-,16-;/m0./s1

InChI Key

YQUYIYBWGAQOAX-PTZRGWEZSA-N

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl

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